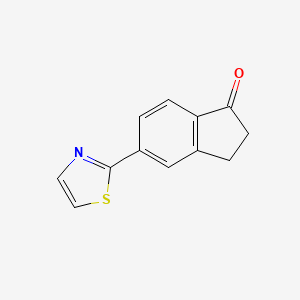

5-Thiazol-2-yl-indan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Thiazol-2-yl-indan-1-one involves coupling reactions between suitable precursors. One common approach is the condensation of a substituted 2-amino benzothiazole with N-phenyl anthranilic acid. This yields intermediate compounds, which are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives .

Applications De Recherche Scientifique

Spectroscopic Identification and Molecular Docking Studies

- A study focused on the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative to understand its molecular-orbital interaction and structural investigation. Density Functional Theory (DFT) calculations, FT-IR, FT-Raman spectral data, and molecular docking studies were performed, especially targeting Pim-1 kinase cancer protein (Shanmugapriya et al., 2022).

Antituberculosis Activity

- Thiazolylhydrazone derivatives were synthesized and evaluated for their antituberculosis activity, showing significant inhibition against Mycobacterium tuberculosis H37Rv. These compounds also demonstrated minimal cytotoxicity at concentrations under 50 µg/ml, indicating their potential as therapeutic agents (Turan-Zitouni et al., 2008).

Quantum Chemical Analysis and Antimicrobial Activity

- Research explored the structure of a thiazole-pyrazole compound through experimental FT-IR and FT-Raman, along with DFT calculations. Antimicrobial activity was assessed against various bacteria and fungi, with molecular docking analysis exploring its binding potential. This study provides insights into the antimicrobial and selective inhibitory nature of thiazole derivatives (Shanmugapriya et al., 2021).

Electrochromic Properties

- Thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers were synthesized and their electrochemical and electrochromic properties explored. These compounds showed promising applications in electrochromic devices due to their multichromic properties and low band-gap values (Akpinar et al., 2013).

Anti-Breast Cancer Agents

- A series of novel thiazol derivatives were synthesized and evaluated for their ability to inhibit the survival of the human breast cancer cell line MDA-MB 231. Molecular docking studies were carried out to identify more potent drugs, highlighting their potential as anti-breast cancer agents (Dawane, 2022).

Mécanisme D'action

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives, such as voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-Thiazol-2-yl-indan-1-one.

Result of Action

The interaction of some thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that this compound may have similar effects.

Action Environment

The solubility properties of thiazole derivatives may influence their action in different physiological environments .

Analyse Biochimique

Biochemical Properties

5-Thiazol-2-yl-indan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling cascades . These interactions are primarily mediated through the binding of the thiazole ring to specific active sites on the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects are particularly evident in cancer cells, where the compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring of this compound binds to specific active sites on enzymes, inhibiting their activity and disrupting biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Propriétés

IUPAC Name |

5-(1,3-thiazol-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-11-4-2-8-7-9(1-3-10(8)11)12-13-5-6-15-12/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQYQKHZSWTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

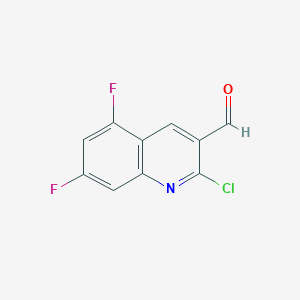

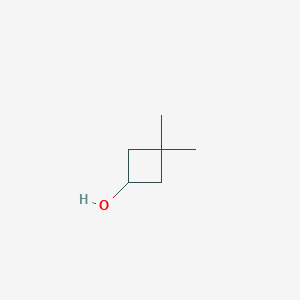

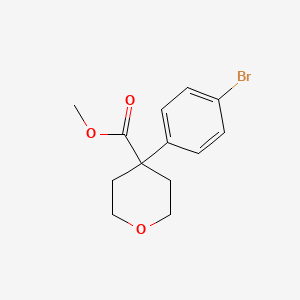

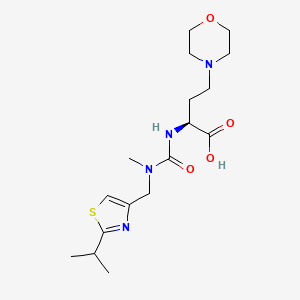

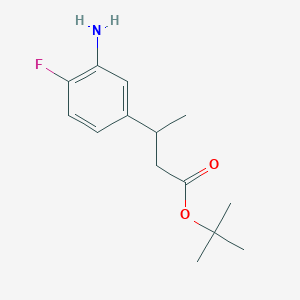

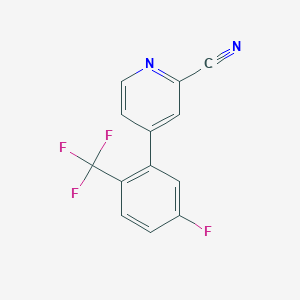

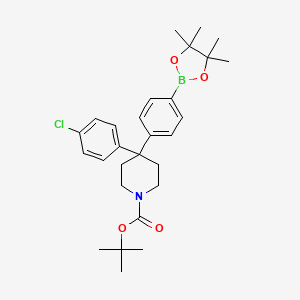

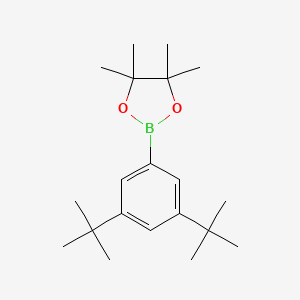

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

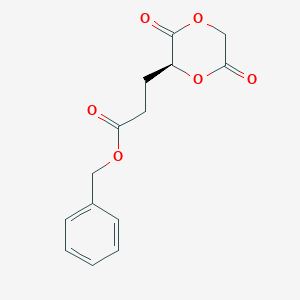

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)

![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)